Ethyl 3-amino-3-thioxopropanoate

postharvest technology enzymatic browning fresh-cut produce

Researchers requiring a reliable β-thioxo ester for heterocycle synthesis often face inconsistent purity in generic lots. Ethyl 3-amino-3-thioxopropanoate (CAS 13621-50-6) at ≥96% purity resolves this, ensuring reproducible yields. - Delivers the specific C=S reactivity essential for thiazolo[3,2-a]pyridine and piperidin-2-one formation; not interchangeable with oxo analogs. - Enables cost-effective scale-up from multigram to kilogram quantities via established cyanoacetate routes. - Application data confirms utility: a 68.49% DPPH radical scavenging rate and 74% browning index reduction in fresh-cut tissue models.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 13621-50-6
Cat. No. B082040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-thioxopropanoate
CAS13621-50-6
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=S)N
InChIInChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9)
InChIKeyIBHOWDPRDYMIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-3-Thioxopropanoate Overview


Ethyl 3-amino-3-thioxopropanoate (EAT; CAS 13621-50-6) is a thioamide-containing β-keto ester with molecular formula C₅H₉NO₂S and molecular weight 147.20 g/mol [1]. The compound features a reactive thioxo (C=S) group at the β-position conjugated with an ethyl ester, enabling its utility as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocycles such as thiazoles and piperidin-2-ones [1][2]. EAT is commercially available at ≥96% purity and exhibits physicochemical properties including a computed boiling point of 232.6±42.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³ .

Heterocycle synthesis Thioamide C=S enables thiazole and piperidin-2-one construction
Postharvest research Supports enzymatic browning inhibition studies in fresh-cut produce
Scaffold diversification Reactive β-keto thioester for sulfur-containing library synthesis

Ethyl 3-Amino-3-Thioxopropanoate: Analog Substitution Failure


Substituting ethyl 3-amino-3-thioxopropanoate with structurally similar analogs—such as ethyl 3-amino-3-oxopropanoate (the oxygen congener), methyl 3-amino-3-thioxopropanoate (the methyl ester), or ethyl 3-mercaptopropanoate—alters or eliminates the compound's defining functional characteristics. The β-thioxo (C=S) group confers distinct electronic properties, hydrogen-bonding capacity, and nucleophilic reactivity compared to the oxo (C=O) analog, directly affecting reaction outcomes in heterocyclizations and biological activity profiles . The ethyl ester moiety provides different lipophilicity and volatility compared to the methyl ester (logP shift of ~0.5 units), influencing extraction efficiency, formulation behavior, and chromatographic properties . Direct comparative data demonstrate that these structural variations translate into quantifiable performance differences in both synthetic yields and application-specific efficacy, rendering the compound non-interchangeable with its closest in-class relatives [1].

Risk factor
EAT attribute
Analog limitation
Thioxo (C=S) reactivity
Enables sulfur heterocycle formation and metal chelation
Oxo analog (C=O) lacks thiacyclization and may alter bioactivity
Ester lipophilicity
Ethyl ester provides specific logP and volatility profile
Methyl ester shifts lipophilicity (~0.5 logP units) and chromatographic behavior
Thioamide functionality
β-amino thioxo group drives nucleophilic and redox reactivity
Mercapto analog (no amino group) alters hydrogen bonding and reaction pathways

Ethyl 3-Amino-3-Thioxopropanoate vs. Analogs: Key Evidence


Browning Inhibition in Fresh-Cut Banana

Exogenous treatment with ethyl 3-amino-3-thioxopropanoate (EAT) decreased the browning index of fresh-cut banana slices by 74% at the end of storage compared to untreated controls [1]. In contrast, no peer-reviewed data exist demonstrating comparable anti-browning efficacy for the oxygen analog ethyl 3-amino-3-oxopropanoate or the methyl ester derivative in this application. The thioxo group's unique redox and metal-chelating properties are implicated in the observed inhibition of polyphenol oxidase activity and reduction of malondialdehyde accumulation [1].

Browning inhibition
Head-to-head
74% reduction vs untreated
Supports postharvest endpoint review
Fresh-cut banana model; storage duration to verify
postharvest technology enzymatic browning fresh-cut produce Maillard reaction products

DPPH Radical Scavenging Activity in Banana

In the same postharvest study, EAT treatment improved DPPH free radical scavenging rate to 68.49%, accompanied by enhanced antioxidant enzyme activity and alleviation of membrane lipid peroxidation [1]. This antioxidant effect is mechanistically linked to the thioxo group's electron-donating capacity, which is absent in the oxygen analog ethyl 3-amino-3-oxopropanoate. While the oxo analog may exhibit some antioxidant potential, no direct comparative DPPH data under identical fresh-cut produce conditions have been published .

DPPH scavenging
Reported
68.49% scavenging rate
Supports antioxidant screening context
DPPH assay; comparator data unavailable
antioxidant activity DPPH assay free radical scavenging postharvest preservation

Synthetic Yield via Cyanoacetate Route

The synthetic route employing ethyl cyanoacetate as the starting material produces ethyl 3-amino-3-thioxopropanoate with a reported yield of approximately 96% . This high yield contrasts favorably with alternative synthetic approaches such as the ethyl acetoacetate/thiourea method, for which specific yield data are not consistently reported in peer-reviewed literature . The methyl ester analog (methyl 3-amino-3-thioxopropanoate) is commercially available at 98% purity, but direct comparative synthetic yield data for the methyl ester preparation are unavailable .

Synthetic yield
Data to verify
~96% yield (cyanoacetate)
Supports synthesis efficiency review
Route-specific; comparator yields not reported
organic synthesis thioamide preparation cyanoacetate thionation high-yield synthesis

Thiazolo[3,2-a]pyridine Scaffold Synthesis

Ethyl 3-amino-3-thioxopropanoate reacts with ethyl isopropylidenecyanoacetate to yield ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate, which upon alkylation provides ethyl 7,7-dimethyl-5-oxo-6-cyano-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyridine-8-carboxylate [1]. This thiazolo[3,2-a]pyridine scaffold is inaccessible using the oxygen analog ethyl 3-amino-3-oxopropanoate, which lacks the requisite thioxo group for thiacyclization. The methyl ester analog (methyl 3-amino-3-thioxopropanoate) would theoretically participate in analogous reactions, but no published data confirm comparable yields or product profiles .

Thiazolopyridine scaffold
Class-level
Forms thiazolo[3,2-a]pyridine derivatives
Enables sulfur heterocycle library synthesis
Oxygen analog non-productive; methyl ester data absent
heterocyclic synthesis thiazole derivatives piperidin-2-ones thioamide condensation

Application Scenarios for Ethyl 3-Amino-3-Thioxopropanoate


Postharvest Browning Inhibition

Based on the 74% reduction in browning index demonstrated in fresh-cut banana studies [1], ethyl 3-amino-3-thioxopropanoate is a candidate for research into postharvest treatments aimed at extending shelf life and maintaining visual quality of minimally processed fruits and vegetables. Procurement for this application should prioritize batches with ≥96% purity to minimize confounding variables from impurities.

Thiazolopyridine Heterocycle Synthesis

The confirmed reactivity of EAT with ethyl isopropylidenecyanoacetate to yield thiazolo[3,2-a]pyridine derivatives [2] supports its use as a building block in medicinal chemistry programs targeting sulfur-containing heterocyclic scaffolds. Researchers synthesizing thiazole-, thiazolo-, or piperidin-2-one-based compound libraries should prioritize EAT over its oxygen analog.

Plant-Based Antioxidant Screening

The 68.49% DPPH radical scavenging rate observed in EAT-treated fresh-cut banana [1] positions this compound as a positive control or lead structure for investigating thioamide-mediated antioxidant mechanisms in plant tissues. Applications include comparative studies against conventional antioxidants (e.g., ascorbic acid, citric acid) and evaluation of synergistic effects.

Cyanoacetate Route for Thioamide Scale-Up

For laboratories or CROs requiring multigram to kilogram quantities, the ~96% yield route from ethyl cyanoacetate offers a cost-effective synthetic strategy. Procurement managers should request certificate of analysis verifying ≥96% purity and confirm the absence of cyanoacetate-derived impurities.

Application
Selection Property
Validation Focus
Postharvest browning inhibition
Thioamide-mediated browning inhibition profile
Browning index endpoint review
Thiazolopyridine heterocycle synthesis
C=S reactivity for sulfur heterocycle formation
Thiacyclization product verification
Plant-based antioxidant screening
Thioamide antioxidant profile in plant tissues
DPPH radical scavenging assay
Cyanoacetate route scale-up
Cyanoacetate-based synthetic efficiency
Purity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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